molecular formula C24H22BrN3O B11529051 N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide

N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide

Cat. No.: B11529051
M. Wt: 448.4 g/mol
InChI Key: FJZIBWCVFFLHSF-UHFFFAOYSA-N
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Description

N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. Benzamides are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes a bromophenyl group, a cyano group, and a pyridine ring, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its high yield, eco-friendliness, and the use of a reusable catalyst.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the method mentioned above provides a more sustainable and efficient approach, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a more oxidized form of the compound, while reduction may produce a more reduced form.

Scientific Research Applications

N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or activation. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide apart is its unique combination of functional groups, which provides it with distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H22BrN3O

Molecular Weight

448.4 g/mol

IUPAC Name

N-[4-(3-bromophenyl)-3-cyano-5-ethyl-6-propylpyridin-2-yl]benzamide

InChI

InChI=1S/C24H22BrN3O/c1-3-9-21-19(4-2)22(17-12-8-13-18(25)14-17)20(15-26)23(27-21)28-24(29)16-10-6-5-7-11-16/h5-8,10-14H,3-4,9H2,1-2H3,(H,27,28,29)

InChI Key

FJZIBWCVFFLHSF-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C(=N1)NC(=O)C2=CC=CC=C2)C#N)C3=CC(=CC=C3)Br)CC

Origin of Product

United States

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